6-bromo-4-chloro-7-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-chloro-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents at specific positions on the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-7-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the diazotization of 4-chloro-2-fluoroaniline followed by a reaction with sodium nitrite and nitrite . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed synthesis due to their high yields and minimal formation of byproducts. The use of catalysts like copper and silver in cyclization reactions is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-chloro-7-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted indazole derivatives .
Scientific Research Applications
6-bromo-4-chloro-7-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their anticancer, anti-inflammatory, and antibacterial properties.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industry: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-7-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-indazole-4-carboxaldehyde: Another indazole derivative with similar structural features.
4-bromo-6-chloro-1H-indazole: Shares the same core structure but lacks the methyl group.
Uniqueness
6-bromo-4-chloro-7-methyl-1H-indazole is unique due to the specific combination of bromine, chlorine, and methyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6BrClN2 |
---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-methyl-1H-indazole |
InChI |
InChI=1S/C8H6BrClN2/c1-4-6(9)2-7(10)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12) |
InChI Key |
OJEAFZUUOJZMON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1NN=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.